
3,4-Dichloro-1,8-naphthyridine
Overview
Description
3,4-Dichloro-1,8-naphthyridine is a derivative of 1,8-Naphthyridine . 1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis. Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield using water as the reaction solvent .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,8-naphthyridine is C8H4Cl2N2 . It is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 .Scientific Research Applications
Catalytic Amidation
A study by Ligthart, Ohkawa, Sijbesma, & Meijer (2006) reports the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides. This process allows the formation of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines with good yields and functional-group tolerance.
Ligand Synthesis for Hexacobalt String Complexes
Chien et al. (2006) synthesized a new ligand, 2,7-bis(alpha-pyridylamino)-1,8-naphthyridine, by reacting 2,7-dichloro-1,8-naphthyridine with 2-aminopyridine. This ligand was used to prepare novel hexacobalt string complexes, which exhibit interesting redox and magnetic properties (Chien et al., 2006).
Reactivity with Amines
Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles. Their study revealed different reactivities of chlorine atoms and enabled the synthesis of mono- and di-amino-substituted derivatives (Sirakanyan et al., 2014).
Fluorine Substitution
Van Den Ham (1975) discussed the preparation of hexachloro-1,8- and -2,7-naphthyridine from 2,7-dichloro-1,8-naphthyridine. This led to the synthesis of partially and totally fluorine substituted compounds (Van Den Ham, 1975).
Synthesis of Dichlorocuprate Complexes
Jin, Shou-Wen, Liu, Chen, and Wan-zhi (2007) synthesized a compound from 5,7-dimethyl-1,8-naphthyridine-2-amine and CuCl2. This synthesis highlights the versatility of 1,8-naphthyridine derivatives in forming metal complexes (Jin et al., 2007).
Generation of Didehydro-1,8-naphthyridine
Plas, Woźniak, & Veldhuizen (2010) studied the reaction of bromo(chloro)-1,8-naphthyridines with potassium amide in liquid ammonia, leading to the formation of 3,4-didehydro-1,8-naphthyridine. This research contributes to the understanding of the reactivity and transformations of naphthyridine derivatives (Plas et al., 2010).
Bidentate and Tridentate Ligands
Singh & Thummel (2009) developed new bidentate and tridentate ligands using 1,5-naphthyridine. These ligands were utilized to prepare heteroleptic mono- and dinuclear Ru(II) complexes, indicating potential applications in coordination chemistry (Singh & Thummel, 2009).
Tautomerism in Naphthyridine Derivatives
Alvarez-Rúa et al. (2004) explored the tautomerism and hydrogen bond behaviors in 2,7-disubstituted 1,8-naphthyridines. Their study provided insights into the structural and interaction characteristics of these compounds (Alvarez-Rúa et al., 2004).
Ruthenium Complexes for Catalytic Activity
Boelrijk, Neenan, & Reedijk (1997) prepared and characterized new ruthenium complexes with 1,8-naphthyridine derivatives, which showed potential catalytic activity in oxidation reactions. This demonstrates the applicability of naphthyridine derivatives in catalysis (Boelrijk et al., 1997).
Efflux Pump Inhibition in Staphylococcus aureus
Oliveira-Tintino et al. (2020) evaluated the potential of 1,8-naphthyridine sulfonamides in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains. This suggests a possible application in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
properties
IUPAC Name |
3,4-dichloro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVXQMYGVVXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



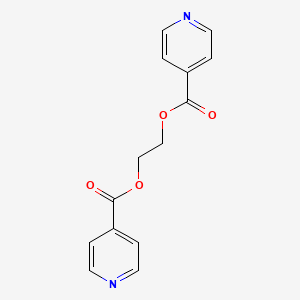
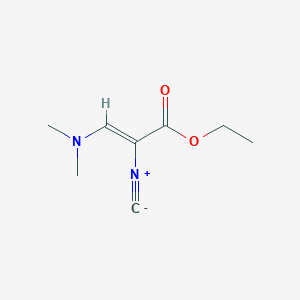

![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)

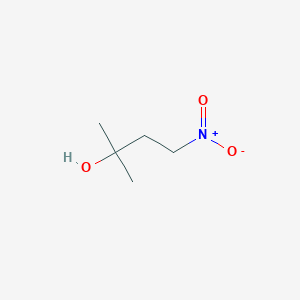
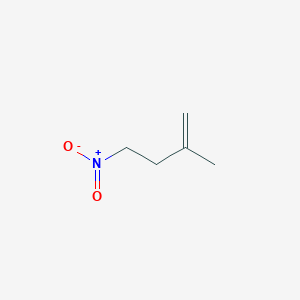
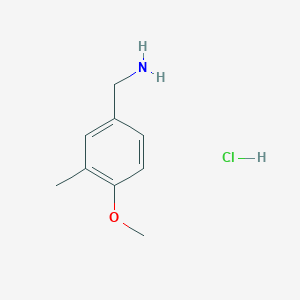
![Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3280785.png)


![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
